REACTION_CXSMILES
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[C:1]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[N+:12]([O-])=O)([CH3:4])([CH3:3])[CH3:2].[BH4-].[Na+].CO>[Pd].O1CCCC1>[C:1]([NH:5][C:6]1[C:7]([NH2:12])=[CH:8][CH:9]=[CH:10][CH:11]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|
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Name
|
|
Quantity
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1.27 g
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Type
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reactant
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Smiles
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C(C)(C)(C)NC1=C(C=CC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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0.49 g
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Type
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reactant
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Smiles
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[BH4-].[Na+]
|
Name
|
|
Quantity
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10 mL
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Type
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reactant
|
Smiles
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CO
|
Name
|
|
Quantity
|
0.5 g
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Type
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catalyst
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Smiles
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[Pd]
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Name
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|
Quantity
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20 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Upon completion of the reaction, it
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Type
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FILTRATION
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Details
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was filtered through a pad of Celite
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Type
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ADDITION
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Details
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the filtrate was poured into a saturated aqueous solution of ammonium chloride (50 mL)
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over anhydrous magnesium sulfate
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
|
Name
|
|
Type
|
product
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Smiles
|
C(C)(C)(C)NC=1C(=CC=CC1)N
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |